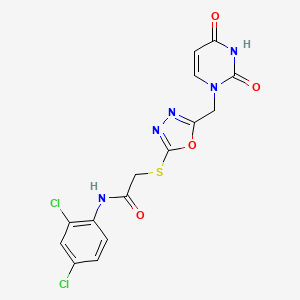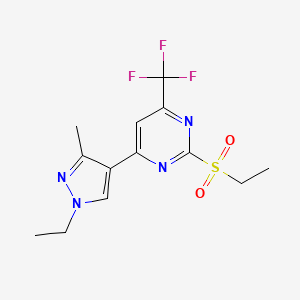![molecular formula C17H15ClFN5O B2958575 5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide CAS No. 899736-81-3](/img/structure/B2958575.png)
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound falls within a class of chemicals that have been studied for their synthesis and potential antimicrobial activities. For example, research has focused on synthesizing novel 1,2,4-triazole derivatives, some of which have shown promising antimicrobial properties against various microorganisms. While the specific compound was not directly mentioned, the research into 1,2,4-triazole derivatives highlights the broader scientific interest in exploring these compounds for antimicrobial applications (Bektaş et al., 2007).
Catalyst- and Solvent-Free Synthesis
Another research avenue includes the development of efficient synthesis methods for triazole derivatives, such as a catalyst- and solvent-free synthesis approach. This method emphasizes the importance of creating environmentally friendly and cost-effective procedures for producing these compounds, which could have various applications including medicinal chemistry and material science (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies
Structural analysis and theoretical studies of triazole derivatives have also been conducted to better understand their chemical properties and potential applications. For example, research into the crystal structures and intermolecular interactions of triazole-based compounds can provide insights into their stability, reactivity, and interactions with biological targets, which is crucial for their application in drug design and other areas (Karayel et al., 2015).
Antitumor Activity
Additionally, some triazole derivatives have been investigated for their potential antitumor activities. The synthesis and pharmacological evaluation of these compounds aim to identify new therapeutic agents that can inhibit cancer cell proliferation. Although the specific compound "5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide" may not have been directly studied for antitumor activity, the ongoing research into related triazole derivatives underscores the interest in this chemical class for oncological applications (Hao et al., 2017).
properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-10-7-13(19)5-6-14(10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZLYRUCXWFPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2958494.png)
![1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane](/img/structure/B2958495.png)

![2,4-Dimethylpyrimido[1,2-b]indazole](/img/structure/B2958499.png)

![6-Ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2958503.png)

![1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2958508.png)



![(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide](/img/structure/B2958512.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2958514.png)